7-(1-Benzofuran-2-yl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(1-Benzofuran-2-yl)-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that combines the structural features of benzofuran, cyclobutyl, and triazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Benzofuran-2-yl)-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzofuran derivatives with cyclobutylamine and triazolopyrimidine precursors in the presence of a suitable catalyst and solvent . The reaction conditions often include heating under reflux and the use of pyridine as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(1-Benzofuran-2-yl)-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the benzofuran and triazolopyrimidine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
7-(1-Benzofuran-2-yl)-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor
Mechanism of Action
The mechanism of action of 7-(1-Benzofuran-2-yl)-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as protein kinases and enzymes involved in cell cycle regulation . The compound may inhibit the activity of these targets, leading to altered cell signaling pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Benzofuran derivatives: Compounds with antimicrobial and anticancer properties.
Triazolopyrimidine derivatives: Known for their enzyme inhibitory activities and potential therapeutic applications.
Uniqueness
7-(1-Benzofuran-2-yl)-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combination of structural features from benzofuran, cyclobutyl, and triazolopyrimidine moieties, which contribute to its diverse biological activities and potential as a multifunctional therapeutic agent .
Properties
Molecular Formula |
C17H14N4O |
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Molecular Weight |
290.32 g/mol |
IUPAC Name |
7-(1-benzofuran-2-yl)-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H14N4O/c1-2-7-14-12(4-1)10-15(22-14)13-8-9-18-17-19-16(20-21(13)17)11-5-3-6-11/h1-2,4,7-11H,3,5-6H2 |
InChI Key |
QMWFQOWEGSIZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN3C(=CC=NC3=N2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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